molecular formula C10H17N3O B13315912 1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine

1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine

Cat. No.: B13315912
M. Wt: 195.26 g/mol
InChI Key: WVCSFMWGDWUNPC-UHFFFAOYSA-N
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Description

1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with dimethyl and oxan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a diketone, followed by the introduction of the oxan group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acid or base to facilitate the cyclization and substitution processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine can be compared with other pyrazole derivatives such as 1,3-dimethyl-5-amino-1H-pyrazole and 1,4-dimethyl-3-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine.

Uniqueness

The presence of the oxan group in this compound distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2,4-dimethyl-5-(oxan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-7-9(12-13(2)10(7)11)8-4-3-5-14-6-8/h8H,3-6,11H2,1-2H3

InChI Key

WVCSFMWGDWUNPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2CCCOC2)C)N

Origin of Product

United States

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